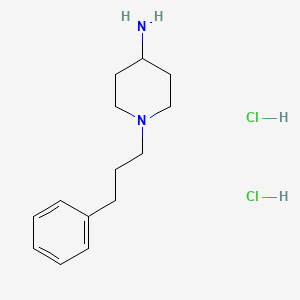

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride

Description

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 3-phenylpropyl side chain and a primary amine group at the 4-position of the piperidine ring. Piperidine-based compounds are frequently studied for their interactions with monoamine transporters (e.g., dopamine, norepinephrine) or receptors (e.g., sigma-1) . The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory and preclinical research.

Properties

IUPAC Name |

1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSPNIOWIBJMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621320 | |

| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198896-19-4 | |

| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves several steps:

Starting Materials: The synthesis typically begins with piperidine and 3-phenylpropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol.

Industrial Production: In industrial settings, the compound is produced in bulk using similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving receptor binding and neurotransmitter activity.

Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain receptors in the brain, influencing neurotransmitter activity.

Pathways Involved: It affects pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and safety differences between 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride and its analogs:

Key Research Findings and Structural Insights

Impact of Core Structure: Piperidine vs. Substituent Effects:

- 3-Phenylpropyl : Enhances lipophilicity and membrane permeability, critical for CNS penetration .

- Nitro/Chloro/Trifluoromethyl Groups : Electron-withdrawing substituents (e.g., nitro in 1-(3-Nitrobenzyl)piperidin-4-amine) may increase metabolic clearance or introduce reactive metabolites, affecting safety .

Pharmacological Activity: Sigma-1 Receptor Agonism: SA4503’s dimethoxyphenethyl group enables sigma-1 receptor binding, enhancing acetylcholine release in the cortex without striatal effects—a profile distinct from acetylcholinesterase inhibitors . Monoamine Transporter Inhibition: GBR12909’s fluorophenyl groups confer high DAT selectivity, while phenylpropyl-piperidine analogs may exhibit broader transporter affinity (e.g., DAT, NET) .

Safety Considerations: Acute Toxicity: Nitro-substituted analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine) pose eye irritation risks (H319), whereas aliphatic substituents (e.g., 4-methylpentyl) may reduce reactivity .

Biological Activity

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is characterized by a piperidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula : CHClN

Molecular Weight : 270.19 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, potentially influencing mood and behavior.

Key Mechanisms:

- Dopamine Transporter (DAT) Modulation : The compound shows affinity for DAT, which may contribute to its stimulant effects.

- Norepinephrine Transporter (NET) Interaction : It may also inhibit NET, enhancing norepinephrine levels in synaptic clefts.

Biological Effects

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride exhibits several biological effects based on in vitro and in vivo studies:

1. Neuropharmacological Effects

- Stimulant Activity : In animal models, it has been shown to increase locomotor activity, indicative of stimulant properties.

- Antidepressant-like Effects : Studies suggest potential antidepressant effects through modulation of monoamine levels.

2. Cytotoxic Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MGC-803, showing varying degrees of inhibition.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

| HCT-116 | 11.57 ± 0.53 |

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride:

- Neurotransmitter Interaction Study :

- Cytotoxicity Assessment :

- Behavioral Studies in Rodents :

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous piperidine derivatives are synthesized via Mannich reactions or alkylation of piperidine precursors . For example, similar compounds (e.g., GBR 12909 dihydrochloride) are synthesized by reacting halogenated intermediates with phenylpropyl groups under basic conditions . Key steps include:

- Purification via column chromatography.

- Final dihydrochloride salt formation using hydrochloric acid.

- Confirmation of structure via NMR and mass spectrometry.

Q. How should this compound be handled to ensure stability in laboratory settings?

- Solubility : Soluble in water (up to 25 mM with heating) and DMSO (up to 100 mM with heating) .

- Storage : Store as a solid in a dry, cool environment (room temperature) to prevent hydrolysis or degradation .

- Handling : Use inert atmosphere (e.g., nitrogen) when weighing to avoid moisture absorption .

Q. What analytical methods are used to assess purity and structural integrity?

Q. What safety precautions are critical during experimental use?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers design dopamine transporter (DAT) inhibition assays using this compound?

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

Q. What mechanisms underlie its potential organ toxicity?

- In Vitro Testing : Prioritize cytotoxicity assays (e.g., MTT or LDH release in hepatocytes) due to its structural similarity to compounds with H302 (harmful if swallowed) and H315 (skin irritation) hazards .

- Metabolite Screening : Phase I metabolites (e.g., N-dealkylated products) may exhibit distinct toxicity profiles; use LC-MS/MS for identification .

Q. How can researchers resolve solubility limitations in in vivo studies?

- Formulation : Prepare saline solutions with ≤5% DMSO for intraperitoneal administration.

- Pharmacokinetics : Monitor plasma concentrations via LC-MS to ensure bioavailability .

Key Recommendations

- Data Reproducibility : Replicate critical findings (e.g., IC₅₀) across multiple assay formats.

- Toxicity Screening : Conduct thorough in vitro toxicology before progressing to animal models.

- Method Transparency : Document synthesis and purification steps in detail to enable cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.